molecular formula C10H6ClF3N2O B6158314 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine CAS No. 1895188-43-8

3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine

Cat. No. B6158314
CAS RN: 1895188-43-8
M. Wt: 262.6
InChI Key:
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Description

3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine, also known as 3-Chloro-4-trifluoromethylphenylamine, is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. This compound is of particular interest due to its unique structure, which is composed of a five-membered ring with a chlorine atom at the 3-position, a trifluoromethyl group at the 4-position, and an amine group at the 5-position. This structure makes 3-Chloro-4-trifluoromethylphenylamine a useful tool in organic synthesis and medicinal chemistry.

Scientific Research Applications

3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-aminerifluoromethylphenylamine has been studied for its potential applications in a variety of scientific fields. This compound has been used in the synthesis of novel heterocyclic compounds, such as 4-chloro-2-trifluoromethylphenyl-1,2-oxazol-5-amine and 4-chloro-2-trifluoromethylphenyl-1,2-thiazol-5-amine. Additionally, 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-aminerifluoromethylphenylamine has been used in the synthesis of a variety of pharmaceuticals, such as the anticonvulsant drug pregabalin and the antidepressant drug venlafaxine. Furthermore, this compound has been used in the synthesis of a number of pesticides, such as the insecticide chlorpyrifos and the herbicide atrazine.

Mechanism of Action

The mechanism of action of 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-aminerifluoromethylphenylamine is not well understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In particular, 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-aminerifluoromethylphenylamine has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-aminerifluoromethylphenylamine are not well understood. However, this compound has been found to have a variety of effects on the body, including the inhibition of cytochrome P450 enzymes, the inhibition of the enzyme acetylcholinesterase, and the inhibition of the enzyme glycogen phosphorylase. Additionally, this compound has been found to have anticonvulsant, antidepressant, and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-aminerifluoromethylphenylamine in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to synthesize, making it a cost-effective tool for organic synthesis and medicinal chemistry. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on the body.
However, the use of 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-aminerifluoromethylphenylamine in laboratory experiments also has some limitations. This compound can be toxic if inhaled or ingested, and it can cause skin irritation and eye irritation if it comes into contact with the skin or eyes. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which can make it difficult to interpret the results of experiments involving this compound.

Future Directions

The future directions for 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-aminerifluoromethylphenylamine are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound and to determine the optimal conditions for its synthesis. Additionally, this compound could be used in the development of novel drugs and other compounds with therapeutic or industrial applications. Finally, this compound could be used as a tool in the study of the structure and function of cytochrome P450 enzymes and other enzymes involved in drug metabolism.

Synthesis Methods

3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-aminerifluoromethylphenylamine can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-2-trifluoromethylphenol with potassium amide in liquid ammonia. This reaction produces 3-chloro-4-trifluoromethylphenylamine as the primary product. Other methods of synthesis include the reaction of 4-chloro-2-trifluoromethylphenol with sodium azide, the reaction of 4-chloro-2-trifluoromethylphenol with sodium hydroxide in acetonitrile, and the reaction of 4-chloro-2-trifluoromethylphenol with sodium nitrite in acetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with glyoxal in the presence of a base to form the oxazole ring. The resulting intermediate is then reacted with ammonia to introduce the amine group.", "Starting Materials": [ "4-chloro-2-(trifluoromethyl)aniline", "glyoxal", "base", "ammonia" ], "Reaction": [ "Step 1: 4-chloro-2-(trifluoromethyl)aniline is reacted with glyoxal in the presence of a base to form the oxazole ring.", "Step 2: The resulting intermediate is then reacted with ammonia to introduce the amine group.", "Step 3: The product is isolated and purified through standard techniques such as filtration and recrystallization." ] }

CAS RN

1895188-43-8

Product Name

3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine

Molecular Formula

C10H6ClF3N2O

Molecular Weight

262.6

Purity

95

Origin of Product

United States

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